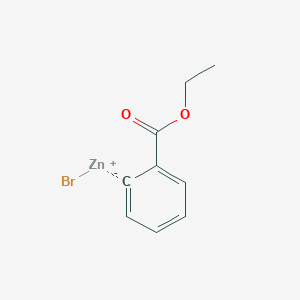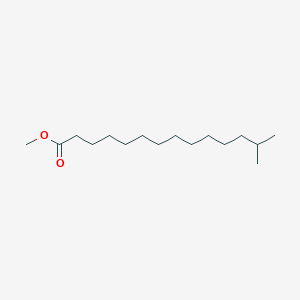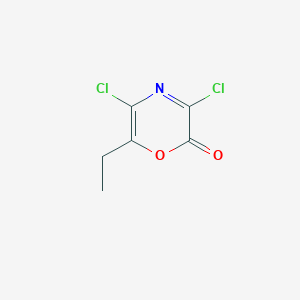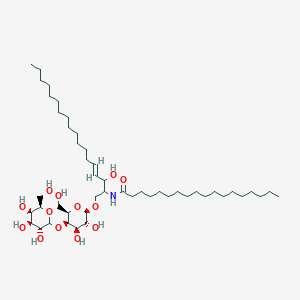
Lactosylceramide
Overview
Description
Lactosylceramide is a type of glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells. This compound plays a crucial role in the biosynthesis of complex glycosphingolipids and serves as a precursor to various biologically significant molecules .
Mechanism of Action
Target of Action
Lactosylceramide (LacCer) primarily targets integral membrane proteins of the Golgi apparatus . It interacts with many physiological molecules, activating enzymes to generate a glycosphingolipid (GSL), which can induce critical phenotypes such as cell proliferation, migration, adhesion, angiogenesis, and apoptosis .
Mode of Action
LacCer is a bioactive sphingolipid that regulates various cell signaling pathways . It interacts with growth factor receptors, modulating their physiological properties . This interaction leads to the adhesion of blood cells to the endothelium in the vascular wall .
Biochemical Pathways
LacCer contributes to inflammation through two major pathways: the cell adhesion/migration pathway and the phospholipase A2 pathway . It activates NADPH oxidase to generate reactive oxygen species (ROS), creating a highly oxidative stress environment. This triggers a cascade of signaling molecules and pathways, initiating diverse phenotypes like inflammation and atherosclerosis .
Pharmacokinetics
LacCer is synthesized by the action of LacCer synthase, which transfers galactose from uridine diphosphate galactose (UDP-galactose) to glucosylceramide .
Result of Action
The activation of LacCer leads to various cellular effects. It induces critical phenotypes such as cell proliferation, migration, adhesion, angiogenesis, and apoptosis . Additionally, it plays a pivotal role in the biosynthesis of glycosphingolipids .
Action Environment
LacCer is found in microdomains on the plasma layers of numerous cells . Its interaction with the environment affects its action, efficacy, and stability. For instance, external stimuli like platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), stress, cigarette smoke/nicotine, tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL) can activate β-1,4 galactosyltransferase, leading to the synthesis of LacCer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactosylceramide is synthesized by the action of galactosyltransferases, specifically B4GALT5 and B4GALT6, which transfer galactose from uridine diphosphate galactose to glucosylceramide . The synthesis involves the incorporation of radiolabeled galactose followed by chromatographic separation and quantitation of the product .
Industrial Production Methods
In industrial settings, this compound is produced using enzymatic methods involving galactosyltransferases. The process typically includes the use of deuterated glucosylceramide as the acceptor substrate and quantitation of the deuterated this compound product by liquid chromatography coupled with tandem mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Lactosylceramide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species.
Reduction: Reduction reactions can modify the ceramide moiety.
Substitution: Substitution reactions can occur at the sugar moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic reactions involving specific glycosyltransferases.
Major Products Formed
Oxidation: Reactive oxygen species and modified this compound.
Reduction: Reduced forms of this compound.
Substitution: Various glycosylated derivatives of this compound.
Scientific Research Applications
Lactosylceramide has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex glycosphingolipids.
Biology: this compound plays a role in cell signaling and membrane structure.
Medicine: It is involved in the pathogenesis of neurodegenerative diseases and inflammation.
Industry: This compound is used in the production of glycosphingolipids for research and therapeutic purposes.
Comparison with Similar Compounds
Lactosylceramide is part of a large family of glycosphingolipids, which includes:
Glucosylceramide: A precursor to this compound.
Gathis compound: Another glycosphingolipid with a different sugar moiety.
Gangliosides: Complex glycosphingolipids derived from this compound.
Uniqueness
This compound is unique due to its role as a central intermediate in the synthesis of complex glycosphingolipids and its involvement in various cellular signaling pathways .
Properties
IUPAC Name |
N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMDQUIRUFQW-AIRKALMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4682-48-8 | |
| Record name | CDw17 antigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: While lactosylceramide's precise mechanism of action varies depending on the cell type and context, several studies highlight its role in signal transduction. For instance, this compound stimulates Ras-GTP loading, leading to the activation of the kinase cascade (MEK, Raf, p44) and c-fos expression in human aortic smooth muscle cells . Additionally, it has been shown to mediate the release of macrophage inflammatory protein-2 (MIP-2) from alveolar epithelial cells, contributing to lung inflammation during Pneumocystis carinii infection .
ANone: this compound consists of a lactose disaccharide (galactose β1-4 linked to glucose) attached to a ceramide lipid moiety.
ANone: this compound's behavior depends on the composition of its ceramide moiety, which influences its membrane fluidity and interaction with other molecules.
- Material Compatibility: this compound is compatible with various biological systems and is often incorporated into liposomes for drug delivery purposes .
- Applications: this compound finds applications in studying glycosphingolipid metabolism, cell signaling, and as a potential target for therapeutic interventions in diseases like cancer and inflammatory disorders .
A: Computational chemistry tools like molecular docking and molecular dynamics simulations are employed to study this compound interactions with enzymes, receptors, and other biomolecules. These techniques provide insights into binding affinities, molecular mechanisms, and potential drug targets. For example, docking studies have been used to investigate the interaction of this compound with lectins, revealing potential binding epitopes .
ANone: The structure-activity relationship (SAR) of this compound is an active research area. Modifications to the ceramide portion, such as changes in fatty acid chain length or saturation, can influence its membrane properties and subsequent interactions with enzymes and receptors.
- Studies using different this compound molecular species with varying fatty acid chain lengths demonstrated a significant impact on the activity of CMP-N-acetylneuraminate:this compound alpha 2,3-sialyltransferase, an enzyme involved in ganglioside biosynthesis , .
- Similarly, altering the ceramide structure affected the interaction of this compound-bearing liposomes with a galactose-specific receptor in the liver, suggesting a role for membrane fluidity in this process .
ANone: this compound, like other glycosphingolipids, can be challenging to formulate due to its amphiphilic nature.
- Formulation Strategies: To improve its stability and bioavailability, this compound is often incorporated into liposomes, nanoparticles, or other delivery systems. These formulations can protect the molecule from degradation and enhance its delivery to target cells and tissues .
ANone: Several techniques are employed to analyze this compound:
- Thin-layer Chromatography (TLC): A simple and widely used method for separating and identifying this compound based on its relative mobility in a specific solvent system .
- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity compared to TLC, allowing for the separation and quantification of different this compound molecular species .
- Mass Spectrometry (MS): A powerful technique for identifying and quantifying this compound based on its mass-to-charge ratio. This method is particularly useful for analyzing complex biological samples and characterizing different molecular species .
ANone: this compound is an emerging therapeutic target, and research is ongoing to explore its potential in various diseases.
- In vitro studies: Several studies have shown the effects of modulating this compound levels in cell culture models. For example, inhibiting this compound synthase has been shown to reduce monocyte migration in vitro, suggesting a potential therapeutic approach for atherosclerosis .
- In vivo studies: Animal models are being used to investigate the role of this compound in diseases like diabetes, cancer, and neurodegenerative disorders. While research is still in its early stages, some promising results have been reported. For instance, studies in diabetic mouse models suggest that this compound contributes to mitochondrial dysfunction in the heart, and targeting this pathway could potentially ameliorate diabetic cardiomyopathy .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)
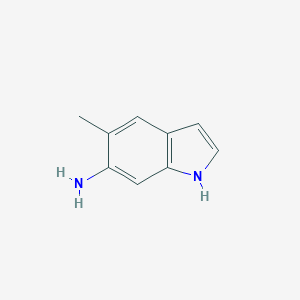
![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)

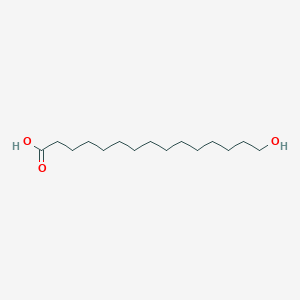
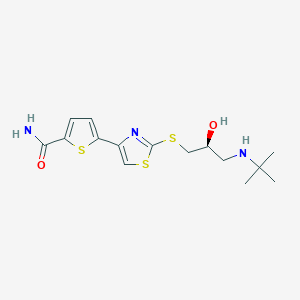
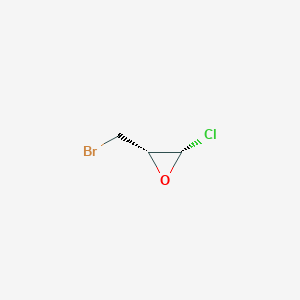
![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
